Cas no 113859-01-1 (3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester)

3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester
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3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18211891-0.05g |
113859-01-1 | 90% | 0.05g |
$212.0 | 2023-09-19 |
3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester Related Literature
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester
3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester (CAS No. 113859-01-1)
3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester (CAS No. 113859-01-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 5-cyano-2-methyl-6-(methylthio)-4-phenylpicolinate, is a derivative of pyridine carboxylic acid and possesses a unique combination of functional groups that contribute to its chemical and biological properties.
The molecular structure of 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester includes a pyridine ring, a cyano group, a methyl group, a methylthio group, and an ethyl ester moiety. These functional groups play crucial roles in determining the compound's reactivity, solubility, and potential biological activity. The presence of the cyano group, in particular, is known to enhance the compound's ability to form hydrogen bonds and participate in various chemical reactions.
Recent studies have highlighted the potential of 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The unique combination of functional groups allows it to interact with specific enzymes involved in inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory activity, 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways that are often dysregulated in cancer cells. This selective toxicity makes 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester an attractive candidate for further development in oncology.
The synthesis of 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate pyridine carboxylic acid derivative with an alkyl halide followed by functional group transformations to introduce the cyano and methylthio groups. The final step often involves esterification to form the ethyl ester moiety. This synthetic pathway allows for the preparation of the compound with high purity and yield, making it suitable for both laboratory research and industrial-scale production.
The physicochemical properties of 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester have been extensively characterized. It is a solid at room temperature with a melting point ranging from 70°C to 75°C. The compound is moderately soluble in organic solvents such as methanol and dichloromethane but has limited solubility in water. These properties make it suitable for use in various analytical techniques and biological assays.
In terms of safety and handling, 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester should be stored under dry conditions and protected from light to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound to ensure the safety of personnel and maintain the integrity of the material.
The future prospects for 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and evaluating its efficacy in preclinical models. Additionally, efforts are being made to develop more efficient synthetic routes to reduce production costs and improve scalability.
In conclusion, 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-(methylthio)-4-phenyl-, ethyl ester (CAS No. 113859-01-1) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent. Continued research into this compound will likely uncover new applications and enhance our understanding of its biological activities.
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